1,4-Dimethoxy-2-ethylthiobenzene

Description

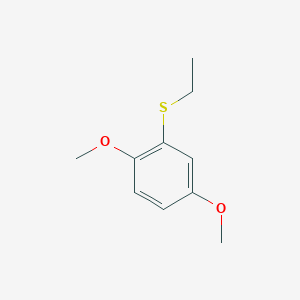

1,4-Dimethoxy-2-ethylthiobenzene is a substituted benzene derivative featuring two methoxy (-OCH₃) groups at the 1,4-positions and an ethylthio (-SCH₂CH₃) group at the 2-position. This compound belongs to a class of organosulfur derivatives, where the ethylthio group introduces unique electronic and steric properties. Such compounds are often utilized as intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their ability to modulate reactivity and solubility .

Properties

CAS No. |

24920-39-6 |

|---|---|

Molecular Formula |

C10H14O2S |

Molecular Weight |

198.28 g/mol |

IUPAC Name |

2-ethylsulfanyl-1,4-dimethoxybenzene |

InChI |

InChI=1S/C10H14O2S/c1-4-13-10-7-8(11-2)5-6-9(10)12-3/h5-7H,4H2,1-3H3 |

InChI Key |

NOJIAOYXQOQUSJ-UHFFFAOYSA-N |

SMILES |

CCSC1=C(C=CC(=C1)OC)OC |

Canonical SMILES |

CCSC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkylthio Chain Length

- 1,4-Dimethoxy-2-[(3-methylbutyl)thio]benzene (CAS: 857954-59-7): This analog replaces the ethylthio group with a bulkier 3-methylbutylthio (-SCH₂CH(CH₂CH₃)₂) substituent. However, steric hindrance from the branched chain may reduce reactivity in electrophilic substitution reactions .

| Property | 1,4-Dimethoxy-2-ethylthiobenzene | 1,4-Dimethoxy-2-[(3-methylbutyl)thio]benzene |

|---|---|---|

| Substituent | -SCH₂CH₃ | -SCH₂CH(CH₂CH₃)₂ |

| Lipophilicity (LogP) | Moderate | Higher |

| Steric Hindrance | Low | High |

Functional Group Variations: Hydroxyl vs. Methoxy/Thio

- 1,4-Thiobenzene (1,4-Dihydroxybenzene derivatives): Compounds like 1,4-dihydroxybenzene (hydroquinone) or its sulfur analogs (e.g., 1,4-thiobenzene) lack methoxy and ethylthio groups. Hydroxyl (-OH) groups are strongly electron-donating and acidic (pKa ~10), whereas methoxy groups are less acidic (pKa ~15–20) but more electron-donating via resonance. The ethylthio group (-S-) is less polarizable than hydroxyl, contributing to reduced hydrogen-bonding capacity but enhanced stability under acidic conditions .

Fused-Ring Systems vs. Simple Substituted Benzenes

- Dibenzo-1,4-dioxin Derivatives :

Compounds such as 2,3,7-trichloro-8-nitrodibenzo(b,e)(1,4)dioxine () feature fused aromatic systems, which confer rigidity and extended conjugation. These systems exhibit distinct electronic properties (e.g., lower band gaps) compared to this compound, making them suitable for applications in materials science. However, their synthesis is more complex, often requiring multi-step cyclization and halogenation .

Heterocyclic vs. Aliphatic Sulfur Substituents

- 1,4-Di(thiophen-2-yl)benzene :

This compound () replaces the ethylthio group with thiophene rings, introducing aromatic heterocycles. Thiophene’s electron-rich nature enhances π-conjugation, making it favorable for optoelectronic applications. In contrast, the aliphatic ethylthio group in this compound offers greater flexibility and simpler synthetic routes .

| Property | This compound | 1,4-Di(thiophen-2-yl)benzene |

|---|---|---|

| Conjugation | Limited | Extended (π-conjugated) |

| Synthetic Complexity | Moderate | High (requires Stille coupling) |

| Application | Pharmaceuticals, intermediates | Organic electronics |

Key Research Findings and Trends

Electronic Effects :

Methoxy groups dominate the electronic profile of this compound, directing electrophilic substitution to the 3- and 5-positions. The ethylthio group’s moderate electron-donating capacity further stabilizes intermediates but is less influential than methoxy .

Solubility and Reactivity : Compared to hydroxylated analogs (e.g., 1,4-thiobenzene), the methoxy and ethylthio groups reduce polarity, enhancing solubility in organic solvents. However, the absence of fused rings (as in dibenzo-dioxins) limits applications requiring extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.